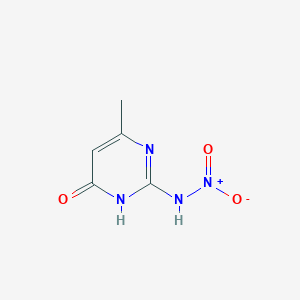

6-methyl-2-(nitroamino)pyrimidin-4(3H)-one

Description

General Overview of Pyrimidinone Scaffolds in Modern Organic Chemistry

Pyrimidinones (B12756618) are six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions of the ring and a carbonyl group. This structural framework, often referred to as a "scaffold," serves as a versatile building block in organic synthesis. numberanalytics.comresearchgate.net The pyrimidine (B1678525) nucleus is a fundamental component of essential biomolecules, including the nucleobases uracil (B121893), thymine (B56734), and cytosine, which form the basis of nucleic acids DNA and RNA. nih.govnih.gov

The versatility of the pyrimidinone scaffold stems from its reactivity and the ability to be functionalized at various positions on the ring. numberanalytics.commdpi.com This allows chemists to systematically modify its structure to fine-tune its properties. Synthetic routes like the Biginelli reaction provide efficient, one-pot methods for creating a diverse library of pyrimidine-based compounds, highlighting its importance in medicinal chemistry. mdpi.com The fusion of the pyrimidine ring with other heterocyclic systems gives rise to new classes of hybrid compounds with potentially enhanced or novel properties. derpharmachemica.com

Significance of Substituted Pyrimidinones in Heterocyclic Compound Research

The strategic placement of various chemical groups, or substituents, onto the pyrimidinone core dramatically influences the molecule's physical, chemical, and biological characteristics. nih.govwisdomlib.org These modifications can alter properties such as solubility, stability, and, crucially, the way the molecule interacts with biological targets. nih.gov The study of substituted pyrimidinones is a major focus of heterocyclic research because these modifications are key to unlocking a wide spectrum of potential applications. nih.gov

Research has shown that the type and position of substituents on the pyrimidine ring are critical for its biological activity. nih.gov For instance, the introduction of different functional groups can lead to compounds with potential applications as anticancer, antimicrobial, or anti-inflammatory agents. nih.govresearchgate.net The ability to create a vast array of derivatives from a single core structure makes the substituted pyrimidinone scaffold a privileged framework in the design and discovery of new functional molecules. researchgate.netnih.gov

Contextualization of the 2-(Nitroamino)pyrimidin-4(3H)-one Motif in Chemical Investigations

Within the broader family of substituted pyrimidinones, the specific motif of 2-(nitroamino)pyrimidin-4(3H)-one has garnered interest for its unique electronic and structural features. The nitroamino group (-NHNO2) is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the pyrimidine ring.

The compound at the center of this article, 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one , incorporates this motif. Its structure consists of a pyrimidin-4(3H)-one core, with a methyl group at position 6 and a nitroamino group at position 2. ontosight.ai This specific arrangement of functional groups imparts distinct properties to the molecule. For example, similar compounds containing nitroamino or related energetic groups are sometimes investigated for their potential as high-energy density materials. nwpu.edu.cn The presence of the nitroamino group can also facilitate interactions with biological targets, making such compounds subjects of study in medicinal chemistry. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6N4O3 |

| Molecular Weight | 170.13 g/mol |

| Synonyms | N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)nitramide |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-3-2-4(10)7-5(6-3)8-9(11)12/h2H,1H3,(H2,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLQUZZFJPNSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53736-37-1 | |

| Record name | 6-METHYL-2-NITRAMINO-4-PYRIMIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for Pyrimidinone Core Structures

The de novo synthesis of the pyrimidinone ring is a fundamental aspect of accessing compounds like 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one. These strategies typically involve the construction of the heterocyclic ring from acyclic precursors.

Cyclo-condensation Reactions in Pyrimidinone Formation

Cyclo-condensation reactions are a widely utilized and versatile method for the synthesis of pyrimidinone cores. These reactions involve the formation of the heterocyclic ring through the condensation of two or more acyclic components with the elimination of a small molecule, such as water or an alcohol.

A prevalent approach for the synthesis of 4(3H)-pyrimidinones is the reaction of a β-ketoester with a guanidine (B92328) derivative. In the context of this compound, a plausible and efficient synthetic route involves the cyclo-condensation of ethyl acetoacetate with nitroguanidine (B56551). This reaction, typically carried out in the presence of a base such as sodium ethoxide in ethanol, proceeds through an initial condensation to form a guanidino-crotonate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired pyrimidinone.

The general mechanism for this type of reaction, often referred to as a variation of the Biginelli reaction, is initiated by the nucleophilic attack of the guanidine on the keto-carbonyl of the β-ketoester, followed by cyclization and dehydration. The presence of the methyl group at the 6-position of the final product is dictated by the use of ethyl acetoacetate as the starting material.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| Ethyl acetoacetate | Nitroguanidine | Sodium ethoxide/Ethanol | This compound |

Fragment Coupling Processes for Substituted Pyrimidinones (B12756618)

Fragment coupling strategies offer a modular approach to the synthesis of substituted pyrimidinones, allowing for the introduction of diversity at various positions of the pyrimidine (B1678525) ring. This methodology involves the sequential or one-pot coupling of different building blocks.

While direct fragment coupling to form this compound is less common than cyclo-condensation, related strategies can be envisioned. For instance, a pre-functionalized three-carbon component could be reacted with a guanidine derivative. This approach is particularly useful for creating libraries of substituted pyrimidinones for screening purposes.

Derivatization Pathways and Functionalization of the Pyrimidinone Skeleton

Once the this compound core has been synthesized, its chemical reactivity can be exploited to introduce a variety of functional groups, leading to the generation of a diverse range of derivatives.

Aminolysis Reactions of Pyrimidinone Derivatives

Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with an amine. rsc.org In the context of pyrimidinone derivatives, this reaction can be used to introduce amino substituents. While the nitroamino group at the 2-position of this compound is not a typical leaving group for aminolysis, derivatives where the 2- or 4-position is substituted with a more suitable leaving group, such as a halogen or a sulfoxide, can readily undergo aminolysis. rsc.orgnih.gov

For example, if the 2-nitroamino group were to be replaced by a chlorine atom, the resulting 2-chloro-6-methylpyrimidin-4(3H)-one would be susceptible to nucleophilic attack by various amines, leading to the formation of 2-amino-6-methylpyrimidin-4(3H)-one derivatives. The rate of these reactions is influenced by the electronic nature of substituents on the pyrimidine ring. rsc.org

| Starting Material | Reagent | Product |

| 2-Chloro-6-methylpyrimidin-4(3H)-one | Primary/Secondary Amine | 2-(Alkyl/Aryl)amino-6-methylpyrimidin-4(3H)-one |

| 2-(p-Substituted phenylthio)pyrimidinone sulfoxide | Pentylamine | 2-Pentylaminopyrimidine |

Electrophilic and Nucleophilic Substitution Reactions at Ring Positions

The pyrimidine ring exhibits distinct reactivity towards electrophilic and nucleophilic substitution, which is influenced by the electron-withdrawing nature of the nitrogen atoms.

Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms. uoanbar.edu.iq However, the presence of electron-donating groups can facilitate such reactions. In this compound, the methyl group at the 6-position is weakly activating, while the pyrimidinone oxygen and the nitroamino group have more complex electronic effects. Electrophilic substitution, if it occurs, is most likely to take place at the C5-position, which is the most electron-rich carbon in the pyrimidine ring. Reactions such as nitration and halogenation would require harsh conditions.

Nucleophilic Substitution: The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. youtube.com In this compound, the C2 and C4 positions are of primary interest. While the nitroamino group at C2 is not a classical leaving group, its reactivity can be enhanced under certain conditions. The C4-oxo group is generally unreactive towards nucleophilic substitution unless it is first converted to a better leaving group, such as a chloro group by treatment with phosphoryl chloride. The resulting 4-chloropyrimidine derivative would then be highly reactive towards nucleophiles. mdpi.com

| Reaction Type | Position of Attack | Reagent | Potential Product |

| Electrophilic Substitution | C5 | Nitrating agent (e.g., HNO₃/H₂SO₄) | 6-methyl-5-nitro-2-(nitroamino)pyrimidin-4(3H)-one |

| Nucleophilic Substitution (on 4-chloro derivative) | C4 | Amine, Alkoxide, Thiolate | 4-Substituted-6-methyl-2-(nitroamino)pyrimidine |

Methylation and Alkylation Strategies on the Pyrimidinone Ring

Methylation and more general alkylation reactions can occur at several positions on the pyrimidinone ring, including the ring nitrogens and the exocyclic amino group, depending on the specific reagents and reaction conditions.

Alkylation of the pyrimidinone ring can lead to a mixture of N- and O-alkylated products. The regioselectivity of these reactions is influenced by factors such as the alkylating agent, the solvent, and the counter-ion. For instance, alkylation of 2-aminopyrimidin-4-ones can occur at the N1, N3, or the exocyclic amino group. europeanscience.org The presence of the nitro group on the exocyclic amine in this compound would likely decrease its nucleophilicity, potentially favoring alkylation on the ring nitrogens.

The methylation of DNA and RNA bases, including pyrimidines, is a crucial biological process, and synthetic methylation can provide valuable probes for studying these processes. mdpi.com The use of specific methylating agents can allow for controlled methylation at different positions.

| Substrate | Alkylating Agent | Potential Products |

| This compound | Methyl iodide | N1-methyl, N3-methyl, and O-methylated derivatives |

| 2-Amino-6-methylpyrimidin-4-one | Alkyl halides | N1-alkyl, N3-alkyl, and 2-(N-alkyl)amino derivatives |

Oxidative Cyclization and Other Ring Transformations in Pyrimidinone Synthesis

Oxidative cyclization represents a powerful strategy for the formation of heterocyclic rings, including the pyrimidinone core. This approach typically involves the formation of a key C-N or C-C bond accompanied by an oxidation step, which can occur in a single pot. For instance, the construction of 2-pyridone derivatives, which are structurally related to pyrimidinones, has been achieved through the oxidative cyclization of enamides rsc.org. This methodology allows for the rapid assembly of polycyclic structures under mild conditions rsc.org. A similar strategy can be envisioned for pyrimidinone synthesis, potentially starting from acyclic precursors that undergo cyclization and subsequent dehydrogenation to yield the aromatic pyrimidinone ring.

Ring transformation is another significant pathway for synthesizing novel heterocyclic systems from pre-existing ones bu.edu.eg. These transformations can involve reactions where the ring size changes or where atoms within the ring are exchanged . For pyrimidines, reactions with nucleophiles can lead to ring interconversions, yielding different heterocyclic structures . A "deconstruction-reconstruction" strategy has been developed where a starting pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved into a three-carbon iminoenamine building block. This intermediate can be recyclized with various reagents, such as urea (B33335) or amidines, to form new pyrimidinone derivatives nih.gov. This approach allows for significant diversification of the original pyrimidine core nih.gov.

Contemporary Synthetic Techniques and Optimized Reaction Conditions

Modern organic synthesis emphasizes efficiency, sustainability, and the ability to generate molecular diversity. Techniques such as microwave and ultrasound irradiation, solid-phase synthesis, advanced catalysis, and solvent-free approaches have become instrumental in achieving these goals in pyrimidinone synthesis.

Ultrasound and Microwave Irradiation in Pyrimidinone Synthesis

Ultrasound and microwave irradiation have emerged as powerful non-conventional energy sources for accelerating organic reactions. These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods nih.govnih.govorientjchem.org.

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates beilstein-archives.orgresearchgate.net. This method has been successfully applied to the synthesis of various pyrimidine and pyrimidinone derivatives nih.govnih.govsemanticscholar.org. For example, the cyclocondensation of chalcones with thiourea to produce dihydropyrimidine-2-thiones showed high yields in just 20-30 minutes under sonication researchgate.net. The benefits of ultrasound are particularly evident in multicomponent reactions, where it can significantly shorten reaction times from hours to minutes and increase yields nih.gov.

Microwave irradiation accelerates reactions by directly heating the solvent and reactants through dipolar polarization and ionic conduction mechanisms nih.gov. This efficient energy transfer results in rapid temperature increases and shorter reaction times nih.govorientjchem.org. The synthesis of fused pyrimidine derivatives, such as thienopyrimidinones, has been highly accelerated using microwave assistance, offering advantages of good yields and simple procedures orientjchem.org. In many cases, microwave-assisted synthesis is considered a green chemistry approach due to its energy efficiency and often reduced need for solvents nih.govsemanticscholar.org.

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

| Ultrasound | Chalcones, Thiourea | EtOH, Sonication | 20-29 min | 73-82 | nih.gov |

| Conventional | Chalcones, Thiourea | Reflux | 5-8 h | 52-70 | researchgate.net |

| Microwave | 6-methylisocytosine, α-bromoacetophenones | 160 °C, MW | 20 min | High | rsc.org |

| Conventional | 6-methylisocytosine, α-bromoacetophenones | Reflux in DMF | Longer | Poor | rsc.org |

| Microwave | Aldehyde, Malononitrile, Semicarbazone | PEG-400, MW | 10 min | 89-95 | manipal.eduresearchgate.net |

Solid-Phase Synthesis Protocols for Pyrimidinone Derivative Libraries

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and other applications. In SPS, molecules are covalently attached to an insoluble polymer support (resin), and reactions are carried out in a stepwise manner. Excess reagents and byproducts are easily removed by washing the resin, simplifying purification acs.org.

Several strategies for the solid-phase synthesis of substituted pyrimidine derivatives have been reported acs.orgacs.org. A common approach involves attaching a building block to a resin, such as Merrifield resin, and then carrying out the cyclization and subsequent modification steps on the solid support acs.org. For example, a resin-bound aldehyde can be converted to a chalcone, which is then cyclized with an amidine or guanidine to form the pyrimidine ring on the support acs.org. This method has been used to create libraries of 2,4,6-trisubstituted pyrimidines acs.org. The development of facile SPS methods for fused systems, like thiazolo-pyrimidinone derivatives, further demonstrates the utility of this technique for creating complex scaffolds mdpi.com.

Catalyst-Mediated Synthetic Routes for Pyrimidinone Scaffolds

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high efficiency and selectivity. The synthesis of pyrimidinone scaffolds often benefits from the use of various catalysts, including Lewis acids, Brønsted acids, and heterogeneous solid catalysts researchgate.netmdpi.com.

Catalysts are frequently employed in multicomponent reactions like the Biginelli reaction, a classic method for producing dihydropyrimidinones nih.gov. While the original protocol used strong acid catalysts and suffered from low yields, numerous improved methods have been developed using a wide array of catalysts such as lanthanide triflates, indium(III) halides, and silica-sulfuric acid to achieve better yields under milder conditions researchgate.net. Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidines organic-chemistry.org. Similarly, iridium- and manganese-mediated multicomponent syntheses have been developed for pyrimidines from amidines and alcohols mdpi.com. Heterogeneous catalysts, such as sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) and calcined hydrotalcite, are particularly attractive as they are easily recoverable and reusable, aligning with the principles of green chemistry semanticscholar.orgnih.gov.

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

| Cu(II) triflate | [3+3] Cycloaddition | Propargyl alcohols and amidine | Efficient synthesis of 2,4-disubstituted pyrimidines | mdpi.com |

| SBA-Pr-SO3H | Knoevenagel–Michael Condensation | Solvent-free, 140°C | High yields, reusable nanocatalyst | nih.gov |

| Calcined Mg/Fe Hydrotalcite | Biginelli Reaction | Solvent-free, thermal | Reusable solid base catalyst, good yields | semanticscholar.org |

| YbCl3 | Biginelli-type Condensation | Solvent-free | Lewis acid catalysis | bu.edu.eg |

| Ruthenium complex | [3+2+1] Tandem Synthesis | Alcohols and guanidine salt | Forms 2-(N-alkylamino)pyrimidines directly | mdpi.com |

Solvent-Free and Environmentally Conscious Synthetic Approaches

Growing environmental awareness has spurred the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents nih.gov. Solvent-free, or solid-state, reactions offer significant advantages, including reduced pollution, lower costs, and often simpler procedures and easier product isolation semanticscholar.org.

The synthesis of dihydropyrimidinones via the Biginelli reaction has been successfully adapted to solvent-free conditions, often facilitated by catalysts or microwave irradiation manipal.eduresearchgate.netsemanticscholar.org. For example, the reaction of an aldehyde, a β-dicarbonyl compound, and urea or thiourea can be carried out by grinding the reactants together or by heating them in the absence of a solvent, sometimes with a catalytic amount of an agent like calcined hydrotalcite semanticscholar.org. These solvent-free protocols often result in high yields and represent a greener alternative to traditional solution-phase synthesis researchgate.netsemanticscholar.org.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The mechanism of the Biginelli reaction for the synthesis of dihydropyrimidinones has been a subject of study for many years acs.org. It is generally accepted that the reaction can proceed through several possible pathways, with the most likely mechanism involving the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate then undergoes nucleophilic attack by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the final dihydropyrimidinone product semanticscholar.org.

Mechanistic studies on catalyst-mediated reactions often focus on the role of the catalyst in activating the substrates. For instance, in Lewis acid-catalyzed Biginelli reactions, the catalyst is believed to coordinate to the aldehyde, enhancing its electrophilicity and facilitating the formation of the key iminium intermediate. In other transformations, such as the copper-catalyzed synthesis of pyrimidines, mechanistic proposals involve a cascade of steps including oxidative dehydrogenation, annulation, and oxidative aromatization organic-chemistry.org. Detailed mechanistic investigations, sometimes involving isotopic labeling, help to elucidate these complex pathways and confirm the origin of atoms in the final product oup.com.

Biginelli Reaction Mechanisms Applied to Pyrimidinone Synthesis

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones, is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and a urea or thiourea derivative. researchgate.netnih.govresearchgate.net While the classical reaction provides dihydropyrimidinones, its principles are foundational for constructing the core pyrimidinone scaffold of this compound. The synthesis would likely involve a variation using N-nitroguanidine in place of urea to introduce the requisite 2-(nitroamino) functionality.

The mechanism of the Biginelli reaction has been subject to extensive study, with several plausible pathways proposed. The most widely accepted sequence involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. researchgate.net

| Proposed Mechanistic Pathways for the Biginelli Reaction |

| Iminium-Based Mechanism |

| Step 1: Acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion. |

| Step 2: Nucleophilic attack by the enol or enolate of the β-dicarbonyl compound on the iminium ion. |

| Step 3: Cyclization via intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon. |

| Step 4: Dehydration to form the final 3,4-dihydropyrimidin-2(1H)-one ring. |

| Enamine-Based Mechanism |

| Step 1: Condensation of the β-ketoester and urea to form a ureide intermediate. |

| Step 2: Formation of an enamine from the ureide. |

| Step 3: Reaction of the enamine with the aldehyde. |

| Step 4: Cyclization and dehydration. |

| Knoevenagel-Based Mechanism |

| Step 1: Initial Knoevenagel condensation between the aldehyde and the β-ketoester. |

| Step 2: Michael addition of the urea derivative to the resulting α,β-unsaturated compound. |

| Step 3: Cyclization and dehydration. |

For the synthesis of the 6-methyl-pyrimidin-4(3H)-one core, ethyl acetoacetate would serve as the source of the C4, C5, C6, and the 6-methyl group, while N-nitroguanidine would provide N1, C2, N3, and the 2-nitroamino group. Subsequent oxidation would be required to achieve the aromatic pyrimidinone ring from the initially formed dihydropyrimidine.

ANRORC (Addition, Ring Opening, Ring Closure) Mechanisms in Pyrimidine Transformations

The ANRORC mechanism is a significant pathway for nucleophilic substitution in heterocyclic chemistry, particularly for azines like pyrimidine. wikipedia.orgscispace.com It stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. This mechanism is distinct from the more common SNAr pathway and can lead to products where atoms from the original ring are rearranged or replaced. wikipedia.orgacs.org

In the context of this compound, an ANRORC mechanism could be initiated by the attack of a strong nucleophile (e.g., amide ions) at an electrophilic carbon atom of the pyrimidine ring, such as C4 or C6. This initial addition breaks the aromaticity and leads to a stable anionic intermediate. Subsequent electronic rearrangement can induce the cleavage of a ring bond (Ring Opening), typically one of the C-N bonds, to form an open-chain intermediate. This intermediate can then undergo rotation and subsequent intramolecular cyclization (Ring Closure) in a different orientation, often expelling a leaving group to form a new or rearranged heterocyclic ring.

Hypothetical ANRORC Transformation:

Addition: A potent nucleophile, such as sodium amide (NaNH₂), attacks the C6 position of the pyrimidine ring.

Ring Opening: The resulting anionic sigma-complex undergoes cleavage of the N1-C6 bond, leading to a highly reactive open-chain nitrile intermediate.

Ring Closure: Intramolecular attack by a terminal nitrogen atom onto the nitrile carbon results in the formation of a new ring system, potentially leading to an isomeric pyrimidine or a different heterocycle altogether after re-aromatization.

Isotopic labeling studies on substituted pyrimidines have provided definitive evidence for this mechanism, demonstrating that a ring nitrogen atom can be displaced to an exocyclic position in the final product. wikipedia.org

Detailed Studies of Nucleophilic Addition and Substitution Pathways

The pyrimidine ring, especially when substituted with electron-withdrawing groups like the carbonyl and nitroamino functions, is inherently electron-deficient. bhu.ac.in This characteristic makes it susceptible to nucleophilic attack. Nucleophilic addition and substitution are key reactions for modifying the pyrimidinone structure.

Nucleophilic Addition: Nucleophiles can add across the polarized C=N or C=C double bonds within the pyrimidine ring. wikipedia.org For this compound, the most likely sites for nucleophilic attack are the carbon atoms at positions 2, 4, and 6, which are rendered electrophilic by the adjacent nitrogen atoms and the carbonyl group. For instance, strong nucleophiles like organometallic reagents or hydrides can add to the C=N bond, leading to dihydropyrimidine derivatives after a workup step. quimicaorganica.org

Nucleophilic Substitution (SNAr): If a suitable leaving group is present at one of the electrophilic positions (C2, C4, or C6), a nucleophilic aromatic substitution (SNAr) can occur. This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. While the nitroamino group itself is not a typical leaving group, substitution reactions could be engineered by first modifying the 2-position. The reactivity towards substitution is generally C4/C6 > C2.

| Factor | Influence on Nucleophilic Attack |

| Ring Nitrogen Atoms | Inductively withdraw electron density, activating the ring towards nucleophiles. |

| Carbonyl Group (C4) | Enhances the electrophilicity of the C2 and C6 positions through resonance and induction. |

| Nitroamino Group (C2) | A strong electron-withdrawing group that further activates the ring, particularly the C4 and C6 positions. |

| Methyl Group (C6) | An electron-donating group that slightly deactivates the ring, but this effect is generally outweighed by the activating groups. |

Reaction Mechanism Elucidation for Ring Rearrangements

Pyrimidine rings can undergo a variety of rearrangement reactions, often under thermal or catalytic (acid or base) conditions, leading to the formation of isomeric structures or entirely different heterocyclic systems. researchgate.net

One of the most well-known rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement . nih.gov This process typically involves the isomerization of a 1-substituted 2-imino-1,2-dihydropyrimidine into a 2-(substituted amino)pyrimidine. It proceeds through a sequence of ring opening to an open-chain, covalent intermediate, followed by rotation and ring closure. nih.gov

For this compound, a Dimroth-type rearrangement could conceivably occur if the exocyclic nitroamino nitrogen were to be alkylated or protonated. The mechanism would involve:

Protonation or alkylation of the exocyclic amino nitrogen.

Nucleophilic attack by a hydroxide ion (or other nucleophile) at the C2 position.

Fission of the N1-C2 bond to form an open-chain intermediate.

Intramolecular rotation and cyclization, where the endocyclic N1 nitrogen attacks the carbon of the former nitroamino group.

Elimination to re-form the aromatic ring, resulting in a rearranged pyrimidine.

Other potential rearrangements include ring contractions, where the six-membered pyrimidine ring transforms into a five-membered ring like a pyrazole or imidazole derivative. researchgate.net These transformations often occur under harsh conditions, for example, with reagents like hydrazine, and proceed through complex mechanisms involving nucleophilic attack, ring opening, and subsequent cyclization with the expulsion of a fragment of the original ring.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough investigation into publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental spectroscopic data for the compound this compound. Despite targeted searches for its structural and spectral characterization, specific data sets including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy could not be located.

The structural elucidation of a chemical compound relies heavily on these advanced spectroscopic techniques. NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework and understanding the chemical environment of each atom. IR spectroscopy provides crucial information about the functional groups present through their characteristic vibrational modes. UV-Vis spectroscopy sheds light on the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems.

While research exists on various related pyrimidine derivatives, the specific combination of a methyl group at the 6-position, a nitroamino group at the 2-position, and a keto-enol tautomerism at the 4-position presents a unique chemical entity. Synthesis and characterization of analogous compounds are documented, but a direct and detailed spectroscopic analysis of this compound itself is not present in the accessed resources.

Consequently, the creation of a detailed article with specific data tables for ¹H NMR, ¹³C NMR, ¹⁴N/¹⁵N NMR, IR, and UV-Vis spectroscopy, as requested, cannot be completed at this time. Providing such an analysis without experimental data from peer-reviewed sources would require speculation and would not meet the standards of scientific accuracy. Further experimental research and publication are needed to fully characterize the spectroscopic properties of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Techniques for Structural Analysis

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. For 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one, the correct molecular formula is C₅H₆N₄O₃, corresponding to a molecular weight of approximately 170.128 g/mol .

Electron impact (EI) mass spectrometry of pyrimidine (B1678525) derivatives often reveals complex fragmentation patterns that are characteristic of the ring system and its substituents. sapub.org The fragmentation process typically involves the initial formation of a molecular ion (M⁺), which then undergoes a series of cleavage and rearrangement reactions to produce smaller, stable fragment ions. sapub.org Common fragmentation pathways for pyrimidine-containing molecules include the loss of small radicals or neutral molecules such as HCN, CO, and substituent groups. sapub.orgresearchgate.net

While specific HRMS fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related pyrimidinethiones and other derivatives have been studied. sapub.org These studies show characteristic losses, such as the elimination of an ethyl radical followed by an oxygen radical, or the cleavage of moieties like carbon monoxide (CO) and thioformyl (B1219250) group (CHS). sapub.org Such established patterns for related heterocyclic systems provide a predictive framework for the fragmentation behavior of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for C₅H₆N₄O₃

| m/z (mass/charge) | Possible Fragment | Neutral Loss |

|---|---|---|

| 170 | [C₅H₆N₄O₃]⁺ | (Molecular Ion) |

| 124 | [C₅H₆N₂O₂]⁺ | NO₂ |

| 96 | [C₄H₄N₂O]⁺ | NO₂, CO |

| 82 | [C₃H₄N₂O]⁺ | NO₂, C₂H₂O |

Note: This table is predictive and based on common fragmentation patterns of heterocyclic compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-Crystal X-ray Diffraction (SCXRD) Studies of Pyrimidinone Derivatives

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby establishing the definitive molecular connectivity and conformation in the solid state. unimi.it

Although the specific single-crystal structure of this compound is not publicly available, numerous studies on related pyrimidine derivatives have been successfully characterized using SCXRD. researchgate.netmdpi.comnih.gov These analyses are crucial for confirming the structures of newly synthesized compounds and understanding their packing in the crystal lattice. mdpi.com For instance, the crystal structures of various substituted pyrimidines have been solved, revealing key structural parameters and intermolecular forces, such as hydrogen bonding, which dictate their solid-state architecture. researchgate.netmdpi.commdpi.com Data obtained from such studies typically include the crystal system, space group, and unit cell dimensions. mdpi.comnih.govmdpi.com

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for Related Heterocyclic Compounds

| Compound | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₈H₁₀ClN₅ | Monoclinic | P2₁/n | mdpi.com |

| 4-Hydroxy-6-methylpyridin-2(1H)-one | C₆H₇NO₂ | Monoclinic | P2₁/n | researchgate.net |

| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | C₁₆H₁₆N₄O₃ | Monoclinic | P2₁/n | nih.gov |

Note: The data in this table are for structurally related compounds and serve to illustrate the type of information obtained from SCXRD analysis.

Powder X-ray Diffraction (PXRD) Analysis for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk material. nih.gov It is essential for identifying crystalline phases, determining sample purity, and characterizing different polymorphic forms of a compound. nih.govnih.gov The PXRD pattern is a fingerprint of the crystalline solid, where the peak positions are related to the unit cell dimensions and the peak intensities are related to the arrangement of atoms within the cell. nih.gov

In pharmaceutical and materials science, PXRD is routinely used to ensure consistency between different batches of a crystalline material. nih.gov For pyrimidinone derivatives, PXRD can confirm that a synthesized bulk powder possesses the same crystal structure as the single crystal used for SCXRD analysis. nih.gov Studies on compounds like 6-methyluracil (B20015) have demonstrated the power of PXRD in identifying and distinguishing between different polymorphic modifications, which can have different physical properties. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from its proposed molecular formula. The agreement between the experimental (found) and theoretical (calculated) values serves as a crucial piece of evidence for the compound's identity and purity. nih.gov

For this compound (C₅H₆N₄O₃), the theoretical elemental composition is a benchmark against which the synthesized product is validated. This technique has been widely applied to confirm the structures of a vast array of newly synthesized pyrimidine derivatives. nih.govresearchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 35.29% |

| Hydrogen | H | 3.55% |

| Nitrogen | N | 32.93% |

Note: Calculated for the molecular formula C₅H₆N₄O₃ (MW: 170.128 g/mol ).

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govdergipark.org.tr It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. researchgate.net DFT calculations can predict various molecular properties, including geometries, vibrational frequencies, and parameters related to chemical reactivity. irjweb.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange-correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It often provides satisfactory geometries for many organic systems. researchgate.net For instance, studies on adenine, a related heterocyclic compound, have utilized B3LYP with various basis sets to optimize molecular geometry. komorowski.edu.pl

MP2 (Møller-Plesset perturbation theory of the second order) is an ab initio method that incorporates electron correlation more explicitly than standard DFT functionals. komorowski.edu.pl While computationally more demanding than B3LYP, it can provide more accurate results for systems where electron correlation is significant. researchgate.net

QCISD (Quadratic Configuration Interaction with Single and Double excitations) is a higher-level ab initio method that provides an even more accurate description of electron correlation. Due to its high computational cost, it is typically used for smaller molecules or as a benchmark for less expensive methods.

The choice of basis set is also critical. The aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta) basis set is frequently used for its robust performance. It includes diffuse functions (aug-) to accurately describe anions and weak interactions, and polarization functions to allow for flexibility in the shape of the electron density. The combination of B3LYP with an augmented basis set like aug-cc-pVDZ is common for calculating the relative energies of conformers in molecules. researchgate.net

Table 1: Overview of Selected Computational Methods and Basis Sets

| Method/Basis Set | Type | Key Features | Typical Application |

|---|---|---|---|

| B3LYP | Hybrid DFT Functional | Good balance of accuracy and computational cost. researchgate.net | Geometry optimization, frequency calculations, electronic properties of medium to large molecules. komorowski.edu.pl |

| MP2 | Ab initio (Perturbation Theory) | Includes electron correlation effects beyond Hartree-Fock. | Higher accuracy geometry and energy calculations, especially for systems with non-covalent interactions. researchgate.netkomorowski.edu.pl |

| QCISD | Ab initio (Configuration Interaction) | High-level method for accurate electron correlation. | Benchmark calculations for smaller systems due to high computational demand. |

| aug-cc-pVDZ | Basis Set | Double-zeta basis set with polarization and diffuse functions. | Provides accurate description of electron distribution, anions, and weak interactions. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. materialsciencejournal.org DFT calculations are a standard method for computing HOMO and LUMO energies and the corresponding energy gap. nih.govirjweb.com For example, studies on various pyrimidine (B1678525) derivatives have used DFT to calculate these parameters and correlate them with their biological activities. nih.govmaterialsciencejournal.org The accuracy of the predicted gap can depend significantly on the chosen DFT functional. nih.gov

Table 2: Illustrative HOMO-LUMO Gaps for Related Heterocyclic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (ΔE) (eV) |

|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

| UO₂(II)Vit B13 complex researchgate.net | DFT | - | - | 3.8866 |

| VO(II)Vit B13 complex researchgate.net | DFT | - | - | 4.1191 |

| Thieno[2,3-d]pyrimidine derivative (4a) nih.gov | B3LYP/6-311G(d,p) | - | - | 3.75 |

Note: This data is for illustrative purposes to show typical values for related compounds and is not specific to 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one.

Beyond DFT, a spectrum of other computational methods exists for calculating electronic structure, broadly categorized as ab initio and semi-empirical. libretexts.org

Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data for parameterization. libretexts.org This category includes methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). komorowski.edu.pl These methods form a systematic hierarchy where higher levels of theory generally yield more accurate results at a greater computational expense. researchgate.net They are crucial for calculations on smaller molecular systems where high accuracy is required and for benchmarking other, less computationally intensive methods. libretexts.orgresearchgate.net

Semi-empirical methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data or higher-level calculations. libretexts.org This parameterization significantly reduces computation time, allowing for the study of very large molecules. researchgate.net However, their reliance on parameters means they are most reliable for molecules similar to those used in their parameterization and may be less accurate for novel chemical structures. libretexts.org These methods are useful for initial explorations of large systems before applying more rigorous ab initio or DFT calculations. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Properties

Tautomerism and Conformational Landscape Analysis

Molecules can often exist as a mixture of interconverting isomers known as tautomers. Understanding the tautomeric preferences of a molecule is crucial as different tautomers can exhibit distinct chemical and biological properties. frontiersin.org

The pyrimidinone ring in this compound can theoretically exist in different tautomeric forms. The most common type of tautomerism for this system is keto-enol tautomerism. frontiersin.orgnih.gov

The keto form (or more accurately, the amide form in this heterocyclic system) features a carbonyl group (C=O) at the 4-position.

The enol form (or hydroxypyrimidine form) is characterized by a hydroxyl group (-OH) at the 4-position, resulting in a fully aromatic pyrimidine ring.

The equilibrium between these two forms can be influenced by several factors, including the solvent, temperature, and the electronic effects of other substituents on the ring. nih.gov For many pyrimidine and purine (B94841) bases found in nucleic acids, the keto and amino forms are predominant under physiological conditions. nih.gov Computational studies can effectively model this equilibrium by calculating the relative energies of the different tautomers. For example, quantum chemical calculations on similar heterocyclic systems have been used to predict that the keto form is often more stable than the enol form in solution. frontiersin.org The stability is a delicate balance between the energetic cost of breaking the C=O double bond and the gain in aromatic stabilization in the enol form.

In addition to keto-enol tautomerism, the nitroamino group [-NH-NO₂] could potentially exhibit amino-imino tautomerism, where the proton shifts from the nitrogen to one of the oxygens of the nitro group, forming a nitronic acid isomer. The relative stability of all possible tautomers would determine the predominant species present under given conditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adenine |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| UO₂(II)Vit B13 complex |

| VO(II)Vit B13 complex |

Proton Transfer Mechanisms and Activation Energy Barriers

The tautomerism of pyrimidine derivatives is a critical area of study, as the position of a proton can dramatically alter the molecule's chemical and biological properties. In the case of this compound, proton transfer events can lead to various tautomeric forms. Computational studies, typically using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for these transformations.

Researchers can model the intramolecular proton transfer pathways, for instance, from the pyrimidine ring nitrogen to the oxygen of the keto group or within the nitroamino substituent. These calculations identify the transition state (TS) structures connecting the different tautomers. The energy difference between the ground state and the transition state defines the activation energy barrier (ΔG≠). A high activation energy barrier suggests a slow, kinetically unfavorable proton transfer, while a lower barrier indicates a more facile process. For similar pyrimidine systems, studies have shown that direct proton transfer in the gas phase can have high activation barriers, but the presence of solvent molecules, particularly water, can mediate the transfer through a lower-energy pathway, effectively catalyzing the tautomerization. nih.gov The activation energy for such processes is a key determinant of the kinetic stability of any given tautomer.

Influence of Substituents and Solvation Models (e.g., SCRF/PCM) on Tautomeric Equilibria

The relative stability of tautomers, and thus the position of the tautomeric equilibrium, is highly sensitive to the molecule's environment. Computational chemistry addresses this through the use of solvation models. The Self-Consistent Reaction Field (SCRF) methods, with the Polarizable Continuum Model (PCM) being a prominent example, are widely used to simulate the effects of a solvent. gaussian.compsu.eduq-chem.com In these models, the solute molecule is placed in a cavity within a continuous medium characterized by the solvent's dielectric constant. This allows for the calculation of the energetic cost or benefit of solvating each tautomer.

Generally, more polar tautomers are preferentially stabilized by polar solvents. For pyrimidine derivatives, the keto-enol equilibrium can be significantly shifted by the solvent environment. nih.gov The introduction of substituents, such as the methyl and nitroamino groups in the target molecule, also plays a crucial role. Electron-donating or electron-withdrawing groups can alter the electron distribution within the pyrimidine ring, thereby influencing the acidity of N-H protons and the basicity of nitrogen and oxygen atoms, which in turn affects the relative energies of the tautomers. nih.gov For instance, studies on substituted adenines have shown that solvation can enhance the effect of a nitro group, with the magnitude of this enhancement being dependent on its position and intramolecular interactions. nih.gov

Conformational Preferences and Intramolecular Hydrogen Bonding

The three-dimensional structure and conformational flexibility of this compound are governed by the rotational freedom around its single bonds and the potential for non-covalent interactions. A key feature in molecules of this type is the possibility of intramolecular hydrogen bonding. For example, a hydrogen bond could form between the N-H of the nitroamino group and the keto oxygen at position 4, or between a ring N-H and an oxygen of the nitro group.

Computational methods can be used to explore the conformational landscape of the molecule by rotating dihedral angles and calculating the corresponding energies. This allows for the identification of the most stable conformers. The existence and strength of intramolecular hydrogen bonds can be inferred from geometric parameters (e.g., bond lengths and angles) and further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com Such hydrogen bonds can significantly stabilize specific conformations, restricting the molecule's flexibility and influencing its interaction with biological targets. nih.gov

Aromaticity and Electronic Delocalization Assessment

The pyrimidine ring is an aromatic heterocycle, and its degree of aromaticity can be influenced by substituents and tautomeric form. Several computational tools are employed to quantify this fundamental electronic property.

Nucleus Independent Chemical Shifts (NICS) Analysis

NICS is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring or at other points of interest. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring is considered to be. By calculating NICS values for different tautomers of this compound, one can assess how the electronic structure and aromatic character change with proton position. nih.govresearchgate.net For example, a computational study on 4(3H)-pyrimidinone showed that the tautomeric equilibrium is influenced by the aromaticity of the respective forms. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The QTAIM analysis, developed by Richard Bader, provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. Within QTAIM, the presence of a bond critical point (BCP) between two atoms indicates they are bonded. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the bond. For aromatic systems, the bond paths in the ring are expected to show delocalized character. QTAIM is also exceptionally useful for identifying and characterizing non-covalent interactions, such as the intramolecular hydrogen bonds discussed in section 4.2.4. mdpi.comnih.gov

Computational Reaction Mechanism Studies

Computational reaction mechanism studies are fundamental to predicting the course of chemical reactions, identifying intermediate structures, and determining the energy landscapes that govern these transformations.

The transition state is a critical, high-energy configuration that molecules must pass through to transform from reactants to products. khanacademy.orgyoutube.com Its characterization and the determination of the associated activation energy (the energy barrier that must be overcome) are central to understanding reaction kinetics. libretexts.orgwikipedia.orglibretexts.org For reactions involving this compound, such as thermal decomposition or tautomerization, computational methods like Density Functional Theory (DFT) are invaluable.

Theoretical studies on the thermal decomposition of nitroguanidine (B56551), which shares the nitroamino functional group, reveal potential pathways for the breakdown of this compound. pku.edu.cn Quantum chemical methods can be employed to model the bond-breaking and bond-forming processes, identifying the transition state structures and calculating the activation energies for various potential decomposition routes. For instance, a unimolecular decomposition might proceed through an initial N-NO2 bond cleavage or a concerted ring-opening mechanism. The calculated activation energies would indicate the most likely pathway under specific conditions.

Tautomerization is another key reaction for this molecule, particularly the amino-imino and keto-enol equilibria. DFT calculations on similar pyrimidine derivatives have been used to determine the relative stabilities of tautomers and the activation energies for their interconversion. jocpr.comresearchgate.net These studies typically show that the amino and keto forms are more stable, but the exact energy differences and the barriers for interconversion are influenced by the specific substituents on the pyrimidine ring.

Table 1: Illustrative Activation Energies for Hypothetical Reactions of this compound (Based on Analogous Compounds)

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| N-NO2 Homolytic Cleavage | DFT (B3LYP/6-31G*) | 40 - 50 |

| Amino-Imino Tautomerization | DFT (M06-2X/6-311+G) | 30 - 40 |

| Keto-Enol Tautomerization | DFT (M06-2X/6-311+G) | 25 - 35 |

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from computational studies on analogous compounds. Specific calculations for this compound are required for accurate values.

Solvents can significantly influence reaction pathways and rates by stabilizing or destabilizing reactants, transition states, and products to different extents. nih.gov Computational models can simulate these effects, providing a molecular-level understanding of the solvent's role. For this compound, solvent effects would be particularly important for reactions in solution, such as tautomerization or proton transfer.

A computational study on the tautomerism of 2-amino-6-methylpyrimidin-4-one, a close structural analog, demonstrated the profound impact of the solvent environment. jocpr.com Using a Polarizable Continuum Model (PCM), it was shown that the relative stability of different tautomers changes with the polarity of the solvent. jocpr.com Polar protic solvents like water and methanol (B129727) are expected to stabilize the more polar tautomers of this compound through hydrogen bonding. jocpr.comjlu.edu.cnnih.govelsevierpure.com

The simulation of solvent effects can be achieved through both implicit and explicit solvent models. Implicit models, like PCM, represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, at a higher computational cost. For a molecule with multiple potential hydrogen bond donors and acceptors like this compound, explicit solvent models would be crucial for accurately predicting its behavior in protic solvents.

Table 2: Relative Stability of Tautomers of an Analogous Pyrimidinone in Different Solvents

| Solvent | Dielectric Constant | Relative Energy of Imino Tautomer (kcal/mol) |

| Gas Phase | 1.0 | 5.8 |

| Benzene | 2.3 | 4.5 |

| Tetrahydrofuran (THF) | 7.6 | 2.1 |

| Methanol | 32.7 | 1.5 |

| Water | 78.4 | 0.8 |

Data adapted from a DFT study on 2-amino-6-methylpyrimidin-4-one, illustrating the trend of stabilization of the more polar tautomer in more polar solvents. jocpr.com

Molecular Modeling and Simulation Approaches

Beyond reaction mechanisms, molecular modeling and simulation techniques can be used to explore the conformational landscape and intermolecular interactions of this compound.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. uva.nl In the context of molecular modeling, MC simulations can be used to explore the potential energy surface of a system of molecules and to calculate thermodynamic properties based on intermolecular interactions. uva.nl For this compound, MC simulations could be employed to study how multiple molecules of this compound interact with each other in the solid state or in solution.

The methodology involves defining a simulation box containing a number of molecules with initial positions and orientations. The system's energy is calculated based on a force field that describes the intermolecular and intramolecular forces. The simulation then proceeds by randomly moving or rotating a molecule and calculating the new energy of the system. This new configuration is accepted or rejected based on a criterion that depends on the change in energy and the temperature of the system. By repeating this process millions of times, the simulation can sample a wide range of molecular configurations and provide statistically meaningful averages of properties like the total energy, density, and radial distribution functions.

Table 3: Illustrative Intermolecular Interaction Energies for a Pyrimidine Derivative Dimer (Hypothetical)

| Interaction Type | Computational Method | Interaction Energy (kcal/mol) |

| Hydrogen Bonding (N-H---O=C) | MC with OPLS-AA Force Field | -8.5 |

| Hydrogen Bonding (N-H---N) | MC with OPLS-AA Force Field | -5.2 |

| π-π Stacking | MC with OPLS-AA Force Field | -3.7 |

Note: This data is hypothetical and for illustrative purposes. The actual interaction energies would need to be calculated specifically for this compound.

Advanced Research Applications in Materials Science and Chemical Engineering

Utilization in High Energy Density Materials (HEDMs) Research

The quest for novel HEDMs with superior performance and enhanced safety profiles is a primary focus in materials science. The molecular architecture of 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one, which combines a nitrogen-rich heterocyclic ring with an energetic nitroamino group, makes it a relevant candidate for theoretical and experimental investigation in this domain.

Design Principles for Energetic Nitroamino Heterocycles

The design of advanced HEDMs is guided by several key principles aimed at achieving a balance between high energy output and stability. Nitroamino heterocycles are a promising class of compounds designed to meet these criteria.

High Nitrogen Content and Oxygen Balance : A fundamental strategy is to incorporate nitrogen-rich heterocyclic backbones, which release large amounts of environmentally benign dinitrogen gas (N₂) upon decomposition, contributing significantly to the total energy release. The introduction of nitroamino (-NHNO₂) groups serves a dual purpose: it increases the nitrogen content and improves the oxygen balance of the molecule. researchgate.netrsc.org An optimal oxygen balance ensures more complete combustion, maximizing the explosive energy. researchgate.net

Intermolecular Interactions and Crystal Density : A high crystal density is a critical parameter for HEDMs as it directly correlates with detonation velocity and pressure. Design strategies focus on creating planar molecular structures and promoting strong intermolecular interactions, such as hydrogen bonding and π-π stacking. bohrium.com The nitroamino group itself possesses sites that can act as both hydrogen bond donors and acceptors, facilitating the formation of extensive hydrogen-bonding networks that enhance crystal packing density and thermal stability. rsc.orgresearchgate.net

Structure-Performance Relationships in Pyrimidinone-based Energetic Compounds

The performance of an energetic material is intrinsically linked to its molecular structure. In compounds based on the pyrimidinone framework, like this compound, specific structural features dictate their energetic properties.

Role of the Heterocyclic Core : The pyrimidine (B1678525) ring, a nitrogen-containing heterocycle, provides a stable and planar foundation for the energetic functional groups. Fused heterocyclic structures are particularly investigated because they offer a coplanar molecular framework and a large conjugate system, which can lead to excellent thermal stability and reduced sensitivity. researchgate.net

Influence of Energetic Groups : The detonation properties of pyrimidinone-based compounds are primarily determined by the attached energetic groups. The nitroamino group is known to significantly enhance detonation performance. The number and position of these groups on the pyrimidine ring can be tailored to optimize properties like detonation velocity and pressure.

Impact of Substituents : Non-energetic substituents also play a role. A methyl group, as in this compound, can influence the molecule's density, stability, and sensitivity, although often less dramatically than the primary energetic groups.

The following table presents a comparison of calculated energetic properties for several nitroamino-containing heterocyclic compounds, illustrating the structure-performance relationship.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3,6-dinitramino-1,2,4-triazolo[4,3-b] bohrium.comrsc.orgekb.egresearchgate.nettetrazine | 1.91 | 9301 | 38.3 |

| N-(6-Azido- bohrium.comrsc.orgekb.egtriazolo[4,3-b] bohrium.comrsc.orgekb.egresearchgate.nettetrazin-3-yl)nitramide | 1.85 | 9047 | 35.1 |

| 3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidinone | 1.87 (calc.) | 8660 | 33.64 |

| RDX (Reference) | 1.82 | 8750 | 34.0 |

| HMX (Reference) | 1.91 | 9100 | 39.0 |

This table is generated based on data for representative compounds to illustrate general principles and may not reflect the properties of this compound.

Impact of Nitroamino to Nitroimino Tautomerism on Energetic Properties

A significant phenomenon in nitroamino-containing compounds is the tautomeric transformation between the nitroamino (-NH-NO₂) form and the nitroimino (-N=NO₂H) form. This isomerization can have a profound effect on the material's properties. bohrium.com

The hydrogen transfer from the amino nitrogen to one of the oxygen atoms of the nitro group results in the nitroimino tautomer. rsc.org This structural rearrangement can lead to the formation of strong intramolecular hydrogen bonds, which are not present in the nitroamino form. rsc.orgresearchgate.net

The consequences of this tautomerism are highly beneficial for the design of HEDMs:

Enhanced Planarity and Density : The formation of intramolecular hydrogen bonds locks the structure into a more planar conformation. rsc.org This improved planarity facilitates more efficient crystal packing, leading to a higher density, which is a key factor for improving detonation performance. researchgate.net

Increased Thermal Stability : The bond dissociation energies (BDEs) of the trigger bonds in the nitroimino form are often higher than in the nitroamino form, which contributes to greater thermal stability. researchgate.netbohrium.com

Role in Corrosion Inhibition Mechanisms and Surface Chemistry

Pyrimidine derivatives are recognized as effective corrosion inhibitors for various metals in acidic environments. researchgate.netnih.gov The efficacy of this compound as a potential corrosion inhibitor can be inferred from the established behavior of related compounds, which relies on their ability to adsorb onto the metal surface and form a protective barrier. researchgate.netresearchgate.net

Interaction with Metal Surfaces through Electron Donation and Pi-Conjugation

The corrosion inhibition action of pyrimidine derivatives is primarily a surface phenomenon governed by the molecule's electronic structure. researchgate.net The interaction with the metal surface occurs through several mechanisms:

Electron Donation from Heteroatoms : The pyrimidine ring and the nitroamino group in this compound contain multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds. This process is a form of chemisorption.

Pi-Conjugation Interaction : The π-electrons of the aromatic pyrimidine ring can interact with the d-orbitals of the metal surface. This interaction further strengthens the adsorption of the inhibitor molecules on the metal.

Protective Film Formation : Through these adsorption processes, the inhibitor molecules displace water and aggressive ions from the metal surface, forming a compact barrier film. researchgate.net This film isolates the metal from the corrosive environment, significantly reducing the corrosion rate. pnu.edu.ua The thickness and stability of this protective layer are crucial for the inhibitor's efficiency. mdpi.com

Theoretical Models of Adsorption and Protective Film Formation

To understand the inhibitor-metal interaction at a molecular level, researchers employ theoretical models and computational chemistry.

Adsorption Isotherms : The relationship between the concentration of the inhibitor and the extent of surface coverage is described by adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model the adsorption of pyrimidine derivatives, suggesting the formation of a monolayer of inhibitor molecules on the metal surface. ekb.egresearchgate.net

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate various quantum chemical descriptors for the inhibitor molecule. ekb.egshd-pub.org.rs These parameters help predict the inhibitor's efficiency and elucidate its adsorption mechanism.

Key theoretical parameters and their implications are summarized in the table below.

| Parameter | Description | Implication for Corrosion Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value indicates a greater ability to accept electrons from the metal surface. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. |

| Dipole Moment (μ) | Measure of the polarity of the molecule | A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface. |

This table outlines general principles from theoretical studies of pyrimidine-based inhibitors.

These theoretical models, combined with experimental techniques, provide a comprehensive understanding of how compounds like this compound can function as effective corrosion inhibitors by forming a stable, protective film at the metal-solution interface. researchgate.net

Pyrimidinone Derivatives in Catalysis and Novel Reagent Development

The exploration of pyrimidinone derivatives, such as this compound, is a burgeoning area of research in catalysis and the development of new synthetic reagents. The inherent electronic properties and coordination capabilities of the pyrimidinone scaffold make it an attractive candidate for the design of innovative catalysts and ligands.

Design of Pyrimidinone-Derived Ligands or Catalysts

The design of ligands and catalysts derived from this compound is an area of significant academic and industrial interest. The nitrogen and oxygen atoms within the pyrimidinone ring can act as coordination sites for metal centers, forming stable complexes with potential catalytic activity. The nitroamino group can influence the electronic properties of the molecule, thereby modulating the reactivity of the metal center in a catalytic cycle.

The methyl group at the 6-position can also be functionalized to introduce additional coordinating groups or to tune the steric environment around the metal center. This allows for the fine-tuning of the catalyst's selectivity and activity for specific chemical transformations. Research in this area focuses on the synthesis of novel pyrimidinone-based ligands and the evaluation of their corresponding metal complexes in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

Table 1: Potential Coordination Sites and Functional Groups for Ligand Design

| Functional Group | Potential Role in Catalysis |

| Pyrimidinone Ring (N, O atoms) | Coordination to metal centers |

| Nitroamino Group | Electronic modulation of the catalyst |

| Methyl Group | Steric tuning and further functionalization |

Application as Versatile Synthetic Intermediates and Building Blocks

Beyond its direct application in catalysis, this compound serves as a valuable and versatile intermediate in organic synthesis. Its functional groups offer multiple reaction sites for the construction of more complex heterocyclic systems and other organic molecules.

The reactivity of the nitroamino group can be exploited for various transformations. For instance, it can be reduced to a hydrazine or an amino group, opening up pathways to a wide range of derivatives. The pyrimidinone core itself can undergo various reactions, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse substituents.

This versatility makes this compound a key starting material for the synthesis of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The ability to readily modify its structure allows chemists to create libraries of novel compounds for screening and development.

Table 2: Synthetic Transformations of this compound

| Reaction Type | Target Functional Group | Potential Products |

| Reduction | Nitroamino group | Hydrazino- or amino-pyrimidinones |

| Substitution | Pyrimidinone ring | Functionalized pyrimidinone derivatives |

| Cyclization | Multiple sites | Fused heterocyclic systems |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways of Nitroamino Pyrimidinones (B12756618)

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one, the primary abiotic degradation pathways of concern are photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. Nitroaromatic compounds are known to undergo phototransformation in the environment. The process can be direct, where the compound itself absorbs light energy, or indirect, involving photosensitizing agents present in the environment.

In aqueous environments, the presence of substances like nitrate (B79036) and nitrite (B80452) ions can trigger photonitration processes, leading to the formation of various nitroaromatics. nih.gov These processes are complex and influenced by pH and the presence of other organic compounds. nih.gov

Table 1: Potential Photochemical Degradation Reactions for Nitroamino Pyrimidinones

| Reaction Type | Description | Potential Products |

| Direct Photolysis | Absorption of UV radiation leading to bond cleavage or rearrangement. | Denitration products, hydroxylated derivatives, ring-opened products. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., hydroxyl radicals). | Oxidized and hydroxylated derivatives. |

| Photosensitized Reactions | Energy transfer from an excited sensitizer (B1316253) molecule to the compound. | Isomerized products, products of reduction or oxidation. |

This table is illustrative and based on general principles of photochemical degradation of related compounds, as specific data for this compound is not available.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous environments is crucial to its environmental persistence. The N-nitroamino group and the pyrimidinone ring are the most likely sites for hydrolytic attack.

The hydrolysis of N-nitro compounds can be complex and is often pH-dependent. In acidic or basic conditions, the nitroamino group could potentially be cleaved, leading to the formation of the corresponding amino-pyrimidine derivative and nitrous or nitric acid. The pyrimidine (B1678525) ring itself is generally stable to hydrolysis under neutral pH conditions, but the presence of activating groups can influence its reactivity.

Research on the hydrolysis of other N-nitro amides has shown that the mechanism can vary depending on the specific structure of the compound and the reaction conditions. For example, some N-nitro amides undergo hydrolysis through an A1 acid-catalyzed mechanism.

Table 2: Potential Hydrolytic Degradation Pathways for this compound

| Condition | Potential Reaction | Primary Degradation Products |

| Acidic (low pH) | Acid-catalyzed hydrolysis of the N-nitroamino bond. | 2-amino-6-methylpyrimidin-4(3H)-one, Nitrous acid |

| Neutral (pH 7) | Likely to be relatively stable, slow hydrolysis. | Minor amounts of hydrolysis products. |

| Basic (high pH) | Base-catalyzed hydrolysis of the N-nitroamino bond or ring opening. | 2-amino-6-methylpyrimidin-4(3H)-one, Ring-opened byproducts |